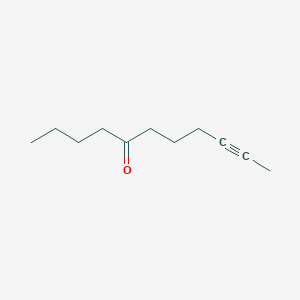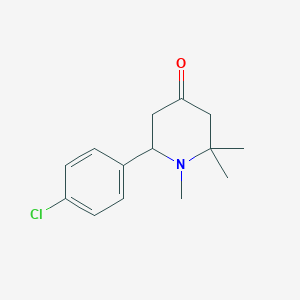
6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a chlorophenyl group attached to a piperidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with acetone in the presence of a suitable catalyst to form the intermediate, which is then cyclized to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane and the application of heat to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography are employed to isolate the desired compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions: 6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidinones
Aplicaciones Científicas De Investigación
6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets
Mecanismo De Acción
The mechanism of action of 6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may interact with neurotransmitter receptors in the brain, influencing neurological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-ol: A reduced form of the compound.
6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-amine: A substituted derivative with an amine group.
Uniqueness: 6-(4-Chlorophenyl)-1,2,2-trimethylpiperidin-4-one is unique due to its specific structural features, such as the presence of a chlorophenyl group and a ketone functionality. These features confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
75306-46-6 |
|---|---|
Fórmula molecular |
C14H18ClNO |
Peso molecular |
251.75 g/mol |
Nombre IUPAC |
6-(4-chlorophenyl)-1,2,2-trimethylpiperidin-4-one |
InChI |
InChI=1S/C14H18ClNO/c1-14(2)9-12(17)8-13(16(14)3)10-4-6-11(15)7-5-10/h4-7,13H,8-9H2,1-3H3 |
Clave InChI |
DXPQMTMSSDUHBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)CC(N1C)C2=CC=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



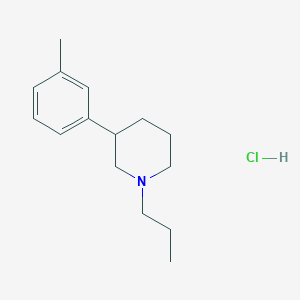
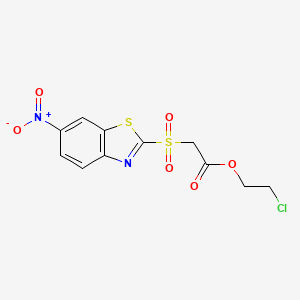
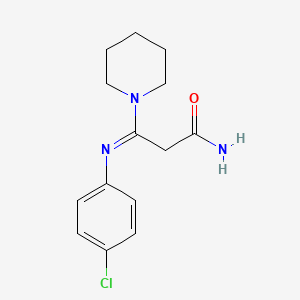

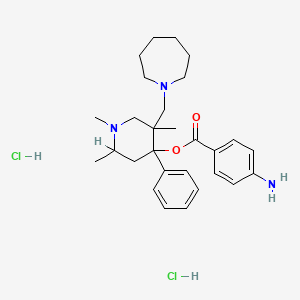

![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[[(4R)-1-acetyl-4-hydroxypyrrolidine-2-carbonyl]amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14448390.png)

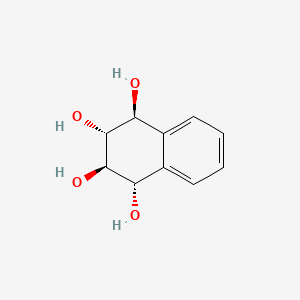
![2-[3-(2-Hydroxy-5-methylphenyl)-2-methoxy-5-methylphenyl]-4-methylphenol](/img/structure/B14448406.png)
